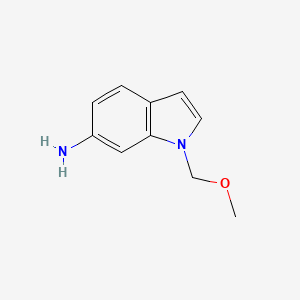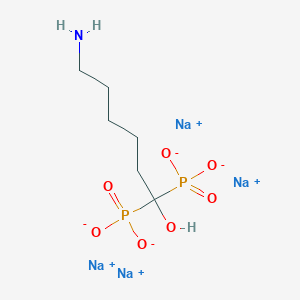
9-(9-Methoxy-9H-fluoren-9-yl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(9-Methoxy-9H-fluoren-9-yl)anthracene is an organic compound that belongs to the class of fluorenyl derivatives It is characterized by the presence of a methoxy group attached to the fluorene moiety, which is further connected to an anthracene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9-Methoxy-9H-fluoren-9-yl)anthracene typically involves the reaction of 9-methoxyfluorene with anthracene under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an acid catalyst such as aluminum chloride (AlCl3) is employed to facilitate the formation of the desired product . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems are often used to maintain consistent reaction conditions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
9-(9-Methoxy-9H-fluoren-9-yl)anthracene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene or fluorene rings. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Brominated or nitrated anthracene derivatives.
Scientific Research Applications
9-(9-Methoxy-9H-fluoren-9-yl)anthracene has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including its role as a building block in drug design and development.
Mechanism of Action
The mechanism of action of 9-(9-Methoxy-9H-fluoren-9-yl)anthracene involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo photophysical processes, such as fluorescence and phosphorescence. These properties make it useful in various applications, including imaging and sensing .
Comparison with Similar Compounds
Similar Compounds
9-Anthracenemethanol: A derivative of anthracene with a hydroxymethyl group attached to the 9-position.
9-(9H-Fluoren-9-yl)anthracene: Similar structure but lacks the methoxy group.
9-Fluorenylmethyl chloroformate: Used in peptide synthesis and has similar structural features.
Uniqueness
9-(9-Methoxy-9H-fluoren-9-yl)anthracene is unique due to the presence of the methoxy group, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity.
Properties
Molecular Formula |
C28H20O |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
9-(9-methoxyfluoren-9-yl)anthracene |
InChI |
InChI=1S/C28H20O/c1-29-28(25-16-8-6-14-23(25)24-15-7-9-17-26(24)28)27-21-12-4-2-10-19(21)18-20-11-3-5-13-22(20)27/h2-18H,1H3 |
InChI Key |
PECFWWXEQXJSCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2=CC=CC=C2C3=CC=CC=C31)C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13151377.png)



![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)
![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)

